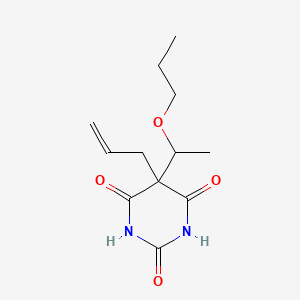
5-Allyl-5-(1-propoxyethyl)barbituric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Allyl-5-(1-propoxyethyl)barbituric acid is a derivative of barbituric acid, a class of compounds known for their sedative and hypnotic properties. This compound has a molecular formula of C12H18N2O4 and a molecular weight of 254.28 g/mol . Barbituric acid derivatives have been widely studied for their pharmacological effects, particularly in the central nervous system.
Vorbereitungsmethoden
The synthesis of 5-Allyl-5-(1-propoxyethyl)barbituric acid typically involves the alkylation of barbituric acid derivatives. One common method includes the reaction of barbituric acid with allyl bromide and 1-propoxyethyl bromide in the presence of a base such as sodium ethoxide . The reaction is carried out under reflux conditions, followed by purification through recrystallization.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Analyse Chemischer Reaktionen
5-Allyl-5-(1-propoxyethyl)barbituric acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the allyl or propoxyethyl groups, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
5-Allyl-5-(1-propoxyethyl)barbituric acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other barbituric acid derivatives, which are studied for their chemical properties and reactivity.
Biology: This compound is used in biological studies to understand its effects on cellular processes and its potential as a pharmacological agent.
Medicine: Research on this compound includes its potential use as a sedative or hypnotic agent, similar to other barbiturates.
Industry: It is used in the development of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds.
Wirkmechanismus
The mechanism of action of 5-Allyl-5-(1-propoxyethyl)barbituric acid involves its interaction with gamma-aminobutyric acid (GABA) receptors in the central nervous system . By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to sedative and hypnotic effects. The molecular targets include various subunits of the GABA receptor, and the pathways involved are related to the modulation of chloride ion channels, resulting in hyperpolarization of neurons.
Vergleich Mit ähnlichen Verbindungen
5-Allyl-5-(1-propoxyethyl)barbituric acid can be compared with other barbituric acid derivatives such as:
Secobarbital: Known for its use as a sedative and hypnotic agent.
Talbutal: Another barbiturate with similar pharmacological effects.
Phenobarbital: Widely used as an anticonvulsant and sedative.
The uniqueness of this compound lies in its specific chemical structure, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other barbiturates.
Eigenschaften
CAS-Nummer |
25651-43-8 |
|---|---|
Molekularformel |
C12H18N2O4 |
Molekulargewicht |
254.28 g/mol |
IUPAC-Name |
5-prop-2-enyl-5-(1-propoxyethyl)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C12H18N2O4/c1-4-6-12(8(3)18-7-5-2)9(15)13-11(17)14-10(12)16/h4,8H,1,5-7H2,2-3H3,(H2,13,14,15,16,17) |
InChI-Schlüssel |
FGXQCNBTDFFLPH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOC(C)C1(C(=O)NC(=O)NC1=O)CC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


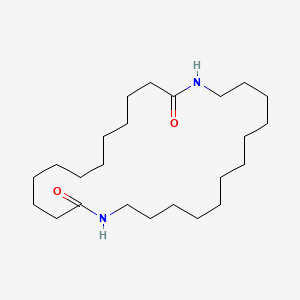
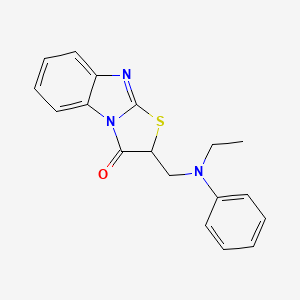
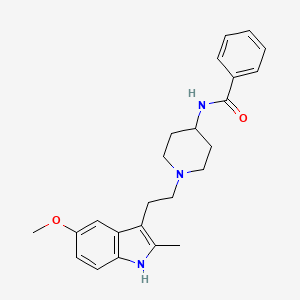
![Benzo[a]pyrido[2,3-c]phenazine](/img/structure/B14699066.png)
![Bicyclo[3.2.0]hept-1-ene](/img/structure/B14699068.png)
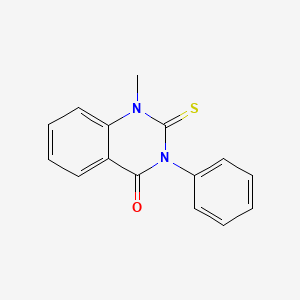
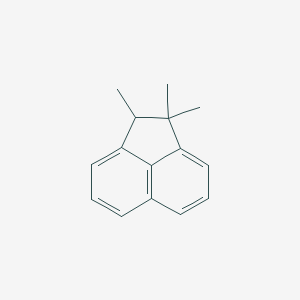
![2,3-Dithia-5,7-diazabicyclo[2.2.2]octane-6,8-dione](/img/structure/B14699084.png)
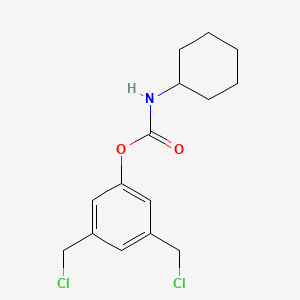

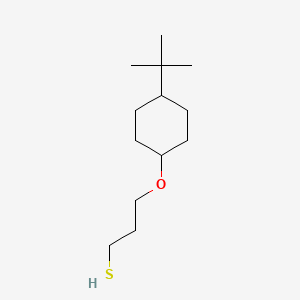
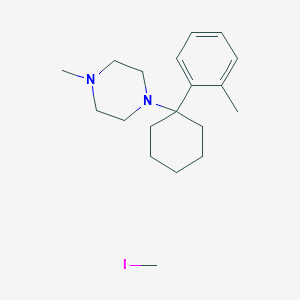
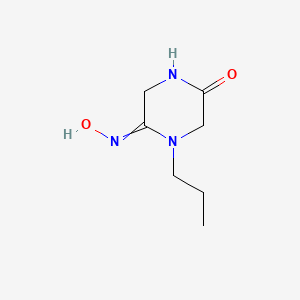
![Ethyl 2-[2-(2,4-dinitrophenyl)hydrazinylidene]propanoate](/img/structure/B14699121.png)
